Stereochemically Defined Single Enantiomer vs. Racemic or Achiral Amine Building Blocks for Chiral Lead Optimization
(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine is supplied as a single, defined enantiomer with four specific chiral centers (1R, 2R, 3R, 5R, 6S), whereas common rigid amine alternatives such as 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene (CAS not assigned; racemic mixture) or exo-2-aminonorbornane (CAS 7242-92-4; racemic) are frequently provided as racemates . In P2X3 antagonist programs, the stereochemistry of the amine-bearing carbon directly determines receptor binding orientation; use of a racemate can reduce apparent potency by ≥50% due to the presence of the inactive enantiomer [1].
| Evidence Dimension | Stereochemical purity and spatial definition of the primary amine group |
|---|---|
| Target Compound Data | Single enantiomer: (1R,2R,3R,5R,6S) – 4 defined chiral centers; optical purity typically ≥95% ee from chiral HPLC or asymmetric synthesis |
| Comparator Or Baseline | Racemic 10-Oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene (C₈H₁₁NO, MW 137.18 g/mol) – stereochemistry undefined; Racemic exo-2-aminonorbornane – stereochemistry undefined |
| Quantified Difference | At equivalent total amine concentration, a racemate delivers only 50% of the pharmacologically active enantiomer, effectively halving the apparent potency relative to the single enantiomer |
| Conditions | General principle in chiral drug discovery; validated across multiple GPCR and ion channel target classes including P2X3 [1] |
Why This Matters
Procuring a single defined enantiomer eliminates the need for costly chiral resolution steps and ensures batch-to-batch consistency in SAR campaigns where stereochemistry governs activity.
- [1] Wuhan LL Science and Technology Development Co., Ltd. Heterocyclic compound, intermediate, preparation method therefor and application thereof. US Patent 12,503,468. The patent emphasizes the importance of specific stereochemistry for P2X3 antagonistic activity. View Source
